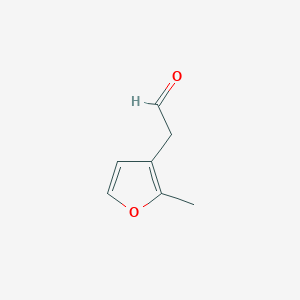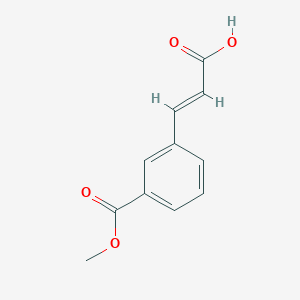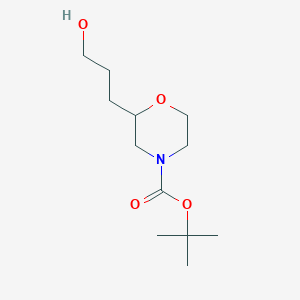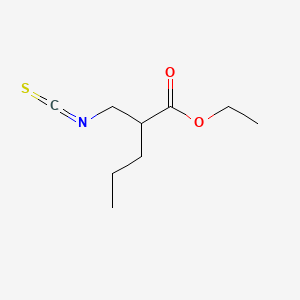
(1-(Pyridin-2-yl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Pyridin-2-yl)cyclobutyl)methanol: is an organic compound that features a cyclobutyl ring substituted with a pyridin-2-yl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-yl)cyclobutyl)methanol typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the reaction of pyridine-2-carboxaldehyde with cyclobutanone in the presence of a reducing agent to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Pyridin-2-yl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridin-2-yl group can be reduced to form the corresponding piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Pyridin-2-ylcyclobutylcarboxylic acid
Reduction: (1-(Piperidin-2-yl)cyclobutyl)methanol
Substitution: (1-(Pyridin-2-yl)cyclobutyl)methyl chloride
Wissenschaftliche Forschungsanwendungen
(1-(Pyridin-2-yl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(Pyridin-3-yl)cyclobutyl)methanol
- (1-(Pyridin-4-yl)cyclobutyl)methanol
- (1-(Pyridin-2-yl)cyclopropyl)methanol
Uniqueness
(1-(Pyridin-2-yl)cyclobutyl)methanol is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and binding properties compared to its isomers or analogs. This unique structure can result in different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(1-pyridin-2-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7,12H,3,5-6,8H2 |
InChI-Schlüssel |
LBYXBAJNIVUZGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)












